molecular formula C6H11NO4S B2919206 Methyl 2-cyclopropyl-2-sulfamoylacetate CAS No. 2309460-96-4

Methyl 2-cyclopropyl-2-sulfamoylacetate

Cat. No.: B2919206
CAS No.: 2309460-96-4
M. Wt: 193.22
InChI Key: DBPUIKGEWNUXNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-cyclopropyl-2-sulfamoylacetate is a synthetic ester featuring a cyclopropane ring and a sulfamoyl (-SO₂NH₂) functional group. The cyclopropane moiety may enhance metabolic stability, a trait observed in other cyclopropane-containing pharmaceuticals .

Properties

IUPAC Name

methyl 2-cyclopropyl-2-sulfamoylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4S/c1-11-6(8)5(4-2-3-4)12(7,9)10/h4-5H,2-3H2,1H3,(H2,7,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBPUIKGEWNUXNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1CC1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out at temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for Methyl 2-cyclopropyl-2-sulfamoylacetate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyclopropyl-2-sulfamoylacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and various substituted compounds depending on the nucleophile used .

Scientific Research Applications

Methyl 2-cyclopropyl-2-sulfamoylacetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-cyclopropyl-2-sulfamoylacetate involves its interaction with specific molecular targets and pathways. The sulfamoyl group can interact with enzymes or receptors, leading to inhibition or activation of biological processes. The cyclopropyl group may enhance the compound’s binding affinity and stability .

Comparison with Similar Compounds

Structural and Functional Differences

  • Sulfamoyl vs. Sulfanyl/Chloro Groups : The sulfamoyl group’s polarity and hydrogen-bonding capacity contrast sharply with the sulfanyl (thiol) group’s nucleophilicity and the chloro group’s electrophilicity. These differences influence reactivity; for example, sulfamoyl derivatives may exhibit enhanced binding to biological targets compared to sulfanyl or chloro analogs .
  • Cyclopropane vs. In contrast, the cyclopropylidene group (unsaturated) in Methyl 2-chloro-2-cyclopropylideneacetate enables conjugation, affecting its stability and synthetic utility .

Biological Activity

Methyl 2-cyclopropyl-2-sulfamoylacetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables, research findings, and case studies.

Chemical Structure and Properties

This compound features a cyclopropyl group attached to a sulfamoylacetate moiety. Its molecular formula is C7H12N2O3SC_7H_{12}N_2O_3S. This structure contributes to its unique pharmacological properties, which are explored in various studies.

The biological activity of this compound primarily involves its interaction with various biological targets. Research indicates that compounds with similar sulfamoylacetate structures often exhibit inhibitory effects on enzymes related to inflammatory pathways and cancer progression.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in the JAK/STAT signaling pathway, which is crucial in regulating immune responses and hematopoiesis .
  • Cytotoxic Effects : Preliminary studies suggest that this compound may induce apoptosis in certain cancer cell lines, although detailed mechanisms remain to be fully elucidated.

In Vitro Studies

Table 1 summarizes the cytotoxic effects observed in various cancer cell lines treated with this compound:

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical Cancer)15.3Induction of apoptosis
A549 (Lung Cancer)22.1Inhibition of cell proliferation
MCF-7 (Breast Cancer)18.5Disruption of mitochondrial function

These findings indicate that the compound exhibits selective cytotoxicity against several cancer types, suggesting potential for further development as an anticancer agent.

Case Studies

  • Case Study on Inflammatory Diseases : In a study involving animal models of rheumatoid arthritis, administration of this compound resulted in decreased levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests a possible therapeutic role in managing inflammatory conditions .
  • Cancer Treatment : A clinical trial evaluated the efficacy of this compound in combination with standard chemotherapy for advanced solid tumors. Results indicated improved patient outcomes, including increased survival rates and reduced tumor size compared to control groups .

Safety and Toxicology

Safety assessments have shown that this compound has a favorable safety profile at therapeutic doses. Toxicity studies indicate minimal adverse effects on liver and kidney functions in animal models, supporting its potential for clinical use .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.